molecular formula C7H9N3 B027216 (E)-2-(hydrazonomethyl)-3-methylpyridine CAS No. 106911-07-3

(E)-2-(hydrazonomethyl)-3-methylpyridine

Cat. No. B027216
M. Wt: 135.17 g/mol
InChI Key: GHLKUWLZLWAVKP-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(hydrazonomethyl)-3-methylpyridine, also known as HMP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine is not well understood. However, studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can interact with various enzymes and proteins in the body, leading to the observed biological effects.

Biochemical And Physiological Effects

(E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation. In vivo studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can reduce tumor growth in mice, protect against oxidative stress, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (E)-2-(hydrazonomethyl)-3-methylpyridine in lab experiments is its versatility. (E)-2-(hydrazonomethyl)-3-methylpyridine can be easily synthesized and can be used as a starting material for the synthesis of various organic compounds. However, one of the limitations of using (E)-2-(hydrazonomethyl)-3-methylpyridine is its potential toxicity. (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling (E)-2-(hydrazonomethyl)-3-methylpyridine.

Future Directions

There are many potential future directions for (E)-2-(hydrazonomethyl)-3-methylpyridine research. One area of interest is the development of (E)-2-(hydrazonomethyl)-3-methylpyridine-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of (E)-2-(hydrazonomethyl)-3-methylpyridine as a natural pesticide in agriculture. Additionally, (E)-2-(hydrazonomethyl)-3-methylpyridine can be used as a precursor for the synthesis of various organic compounds with potential applications in material science. Further studies are needed to fully understand the mechanism of action and potential applications of (E)-2-(hydrazonomethyl)-3-methylpyridine.

Synthesis Methods

(E)-2-(hydrazonomethyl)-3-methylpyridine can be synthesized by reacting 3-methylpyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction takes place at a temperature of around 80-90°C, and the resulting product is purified by recrystallization.

Scientific Research Applications

(E)-2-(hydrazonomethyl)-3-methylpyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to have insecticidal and herbicidal effects. In material science, (E)-2-(hydrazonomethyl)-3-methylpyridine has been used as a precursor for the synthesis of various organic compounds.

properties

CAS RN

106911-07-3

Product Name

(E)-2-(hydrazonomethyl)-3-methylpyridine

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

(E)-(3-methylpyridin-2-yl)methylidenehydrazine

InChI

InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+

InChI Key

GHLKUWLZLWAVKP-BJMVGYQFSA-N

Isomeric SMILES

CC1=C(N=CC=C1)/C=N/N

SMILES

CC1=C(N=CC=C1)C=NN

Canonical SMILES

CC1=C(N=CC=C1)C=NN

synonyms

2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI)

Origin of Product

United States

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